molecular formula C11H15N5O5 B11743943 1-[(2R,3R,4S,5R)-5-(azidomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

1-[(2R,3R,4S,5R)-5-(azidomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B11743943
M. Wt: 297.27 g/mol
InChI Key: IILNRKXSQPBELC-IBCQBUCCSA-N
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Description

1-[(2R,3R,4S,5R)-5-(azidomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an azidomethyl group, a hydroxy group, and a methoxy group attached to an oxolane ring, along with a tetrahydropyrimidine-dione moiety. Its intricate structure suggests potential utility in medicinal chemistry, synthetic organic chemistry, and possibly as a precursor for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,3R,4S,5R)-5-(azidomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common approach is to begin with the synthesis of the oxolane ring, followed by the introduction of the azidomethyl group through nucleophilic substitution reactions. The hydroxy and methoxy groups are then introduced via selective functional group transformations. The final step involves the formation of the tetrahydropyrimidine-dione moiety through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process. Additionally, purification techniques such as crystallization, distillation, and chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3R,4S,5R)-5-(azidomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The azidomethyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or acids.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: LiAlH4, catalytic hydrogenation with palladium on carbon (Pd/C).

    Substitution: Strong bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(2R,3R,4S,5R)-5-(azidomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The azidomethyl group may play a role in the compound’s reactivity, potentially leading to the formation of reactive intermediates that can interact with biological macromolecules. The hydroxy and methoxy groups may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
  • 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-(perfluorohexyl)pyrimidine-2,4(1H,3H)-dione

Uniqueness

1-[(2R,3R,4S,5R)-5-(azidomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and potential for forming reactive intermediates. This distinguishes it from similar compounds that lack this functional group, thereby expanding its utility in various chemical and biological applications.

Properties

Molecular Formula

C11H15N5O5

Molecular Weight

297.27 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-5-(azidomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C11H15N5O5/c1-5-4-16(11(19)14-9(5)18)10-8(20-2)7(17)6(21-10)3-13-15-12/h4,6-8,10,17H,3H2,1-2H3,(H,14,18,19)/t6-,7+,8-,10-/m1/s1

InChI Key

IILNRKXSQPBELC-IBCQBUCCSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@H]([C@H](O2)CN=[N+]=[N-])O)OC

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CN=[N+]=[N-])O)OC

Origin of Product

United States

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